

AGN 196996 (CAS 958295-17-5): A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: AGN 196996

Cat. No.: B15545146

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An In-depth Examination of a Potent and Selective RAR α Antagonist

This technical guide provides a detailed overview of **AGN 196996**, a potent and selective antagonist of the Retinoic Acid Receptor alpha (RAR α). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its biochemical properties, mechanism of action, and relevant experimental data.

Core Compound Properties

AGN 196996 is a synthetic compound that has demonstrated high affinity and selectivity for the RAR α isoform. Its inhibitory activity at the receptor level makes it a valuable tool for studying the physiological and pathological roles of RAR α signaling.

Property	Value
CAS Number	958295-17-5
Molecular Formula	C ₂₄ H ₂₀ BrNO ₅
Molecular Weight	482.32 g/mol

Quantitative Biochemical Data

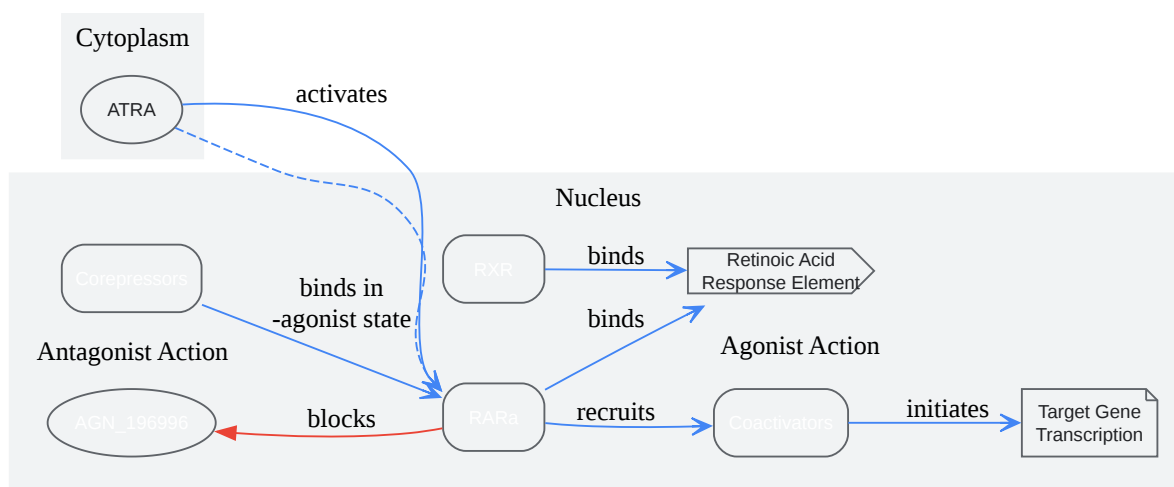
AGN 196996 exhibits a strong and selective binding affinity for RAR α , with significantly lower affinity for the RAR β and RAR γ isoforms. This selectivity is crucial for its utility as a specific molecular probe and a potential therapeutic agent with a targeted mechanism of action.

Parameter	Receptor	Value
Binding Affinity (K _i)	RAR α	2 nM
	RAR β	1087 nM
	RAR γ	8523 nM
Inhibitory Concentration (IC ₅₀)	LNCaP Cells	1.8 \pm 0.3 μ M

Mechanism of Action: RAR α Antagonism

AGN 196996 functions as a competitive antagonist at the ligand-binding domain of RAR α . In the canonical retinoic acid signaling pathway, the binding of an agonist, such as all-trans retinoic acid (ATRA), to RAR α induces a conformational change in the receptor. This leads to the dissociation of corepressors and the recruitment of coactivators, initiating the transcription of target genes. **AGN 196996**, by occupying the ligand-binding pocket without activating the receptor, prevents the recruitment of coactivators and thereby blocks the downstream gene transcription induced by RAR agonists.

Signaling Pathway Diagram



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Caption: Retinoic Acid Receptor Alpha (RARα) Signaling Pathway and the inhibitory action of **AGN 196996**.

Experimental Protocols

The following are generalized protocols representative of the methods used to characterize RAR antagonists like **AGN 196996**.

RARα Competitive Binding Assay

This assay determines the binding affinity (K_i) of a test compound for the RARα receptor.

Materials:

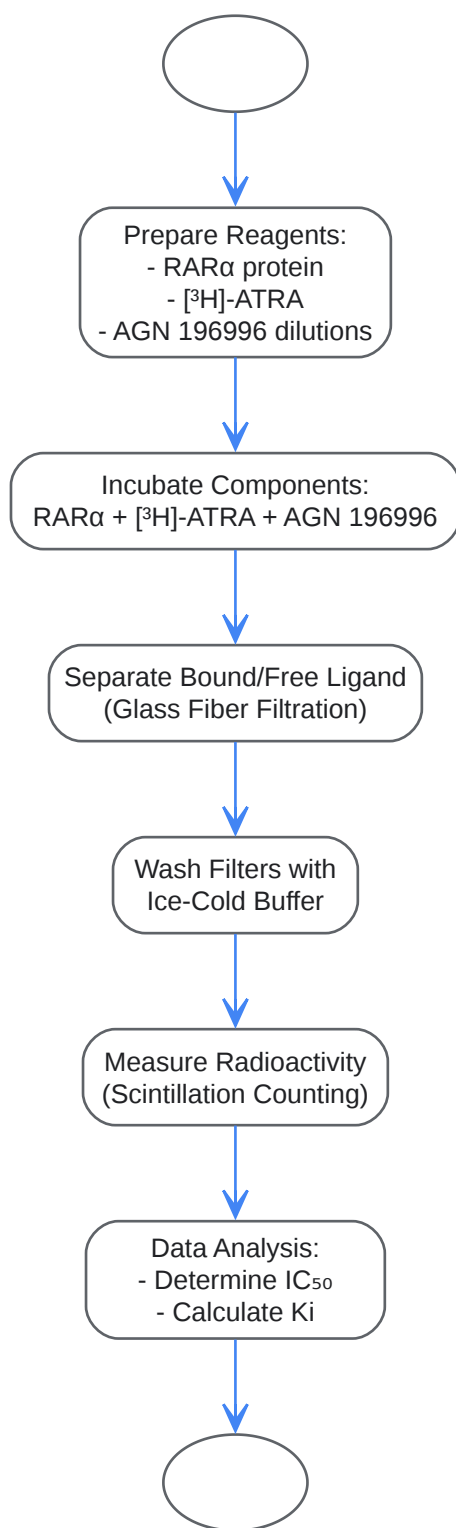
- Recombinant human RARα protein
- Radiolabeled agonist (e.g., [^3H]-ATRA)
- Test compound (**AGN 196996**)

- Binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors)
- Glass fiber filters
- Scintillation fluid and counter

Procedure:

- Prepare a series of dilutions of the test compound (**AGN 196996**).
- In a multi-well plate, combine the recombinant RAR α protein, a fixed concentration of the radiolabeled agonist, and varying concentrations of the test compound.
- Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 2-4 hours).
- Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
- Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled agonist (IC₅₀) is determined.
- The K_i value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Experimental Workflow: Competitive Binding Assay



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Caption: Workflow for a competitive radioligand binding assay to determine the K_i of **AGN 196996** for RARα.

LNCaP Cell Proliferation Assay

This assay is used to determine the effect of an RAR antagonist on the growth of a cancer cell line, such as the androgen-sensitive human prostate adenocarcinoma cell line LNCaP.

Materials:

- LNCaP cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compound (**AGN 196996**)
- RAR agonist (e.g., ATRA)
- Cell proliferation reagent (e.g., MTT, WST-1)
- 96-well cell culture plates
- Plate reader

Procedure:

- Seed LNCaP cells in a 96-well plate at a suitable density and allow them to adhere overnight.
- Replace the medium with fresh medium containing a fixed concentration of an RAR agonist (to stimulate growth) and varying concentrations of **AGN 196996**. Include appropriate controls (vehicle, agonist alone, antagonist alone).
- Incubate the cells for a defined period (e.g., 48-72 hours).
- Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the cell viability as a percentage of the control (agonist-treated cells).

- The IC₅₀ value, the concentration of **AGN 196996** that inhibits cell growth by 50%, can then be determined.

In Vivo Studies and Pharmacokinetics

Currently, there is limited publicly available information regarding the in vivo efficacy and pharmacokinetic profile of **AGN 196996**. Further research is required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its tolerability and efficacy in animal models.

Synthesis

The detailed synthetic route for **AGN 196996** is not widely published in readily accessible literature. The synthesis of such a molecule would likely involve a multi-step process, potentially utilizing cross-coupling reactions to construct the bi-aryl core and standard amide bond formation to introduce the benzoic acid moiety. Researchers interested in the synthesis would need to consult specialized chemical synthesis literature or patents.

Conclusion

AGN 196996 is a highly potent and selective antagonist of RAR α . Its well-defined in vitro activity makes it an invaluable research tool for elucidating the complex roles of RAR α in various biological processes, including cell proliferation, differentiation, and apoptosis. The provided data and protocols serve as a foundational guide for scientists working with this compound. Further investigations into its in vivo properties are warranted to explore its full therapeutic potential.

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